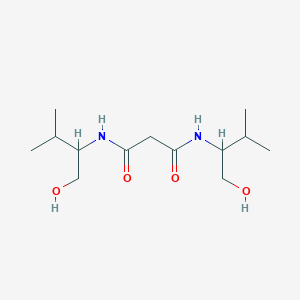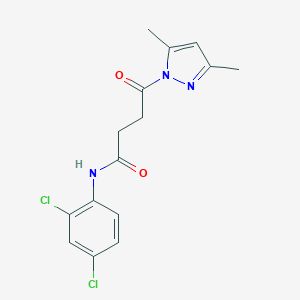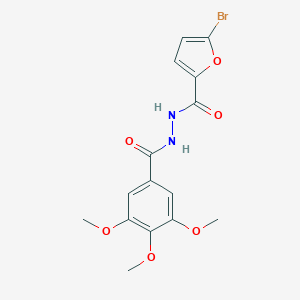![molecular formula C28H24N6O8S2 B322790 N1,N4-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE](/img/structure/B322790.png)
N1,N4-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})BENZENE-1,4-DICARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)terephthalamide is a complex organic compound that features a combination of isoxazole and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)terephthalamide typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through a cycloaddition reaction involving an alkyne and a nitrile oxide.
Sulfonamide formation: The isoxazole derivative is then reacted with sulfonyl chloride to introduce the sulfonamide group.
Coupling with terephthaloyl chloride: The final step involves coupling the sulfonamide derivative with terephthaloyl chloride under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)terephthalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)terephthalamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, disrupting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
- N1,N3-bis(5-methylisoxazol-3-yl)malonamide
- N1,N2-bis(5-methylisoxazol-3-yl)oxalamide
Comparison: N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)terephthalamide is unique due to the presence of both isoxazole and sulfonamide groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the distinct arrangement of functional groups.
Properties
Molecular Formula |
C28H24N6O8S2 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
1-N,4-N-bis[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H24N6O8S2/c1-17-15-25(31-41-17)33-43(37,38)23-11-7-21(8-12-23)29-27(35)19-3-5-20(6-4-19)28(36)30-22-9-13-24(14-10-22)44(39,40)34-26-16-18(2)42-32-26/h3-16H,1-2H3,(H,29,35)(H,30,36)(H,31,33)(H,32,34) |
InChI Key |
BAMFOCNYJSUYLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NOC(=C5)C |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NOC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B322707.png)
![N-({4-[(phenylcarbamoyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B322708.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B322709.png)
![N-(2,4-dichlorophenyl)-4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B322712.png)
![N-(3,4-dimethylphenyl)-4-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxobutanamide](/img/structure/B322714.png)
![4-[2-(9-anthrylmethylene)hydrazino]-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322716.png)
![N-(2,4-dichlorophenyl)-4-[2-({5-nitro-2-furyl}methylene)hydrazino]-4-oxobutanamide](/img/structure/B322720.png)


![N,N'-bis[4-(acetylsulfamoyl)phenyl]nonanediamide](/img/structure/B322724.png)
![5-bromo-N-{2-[(5-bromo-2-furoyl)anilino]ethyl}-N-phenyl-2-furamide](/img/structure/B322725.png)

![5-bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide](/img/structure/B322731.png)
![5-bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B322734.png)
